Bicyclo[1.1.1]pentane-1-carboxamide
Description
Historical Trajectory and Evolution of Bicyclo[1.1.1]pentane Scaffolds
The journey of BCP from a chemical curiosity to a valuable tool in drug discovery has been marked by key synthetic achievements and a growing appreciation of its potential.
Initial Synthesis of Bicyclo[1.1.1]pentane and [1.1.1]Propellane
The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Wiberg and his team. acs.orgnih.gov This strained molecule, with a significant ring strain energy of 66.6 kcal mol⁻¹, was initially a synthetic challenge. acs.orgnih.gov A major breakthrough occurred in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker. acs.orgnih.gov This highly strained hydrocarbon proved to be a versatile precursor for a wide range of BCP derivatives. acs.orgnih.gov The Szeimies group later developed a popular route to [1.1.1]propellane, which has been instrumental in making BCPs more accessible for research. acs.org
Emergence of BCPs as Promising Building Blocks in Organic Synthesis
The ability of [1.1.1]propellane to react with various reagents and directly form BCPs has revolutionized its chemistry. acs.org This has led to an explosion of interest in BCPs, with numerous methods developed for their synthesis and functionalization. acs.orgnih.gov The application of photoredox catalysis and other modern synthetic techniques has further expanded the toolkit available to chemists for creating diverse BCP structures. nih.gov This increased accessibility has allowed for the widespread exploration of BCPs as building blocks in the design of new molecules with potential therapeutic applications. acs.orgnih.gov
Strategic Significance of Bicyclo[1.1.1]pentane Cores as Bioisosteres
One of the most significant applications of the BCP core is its use as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. BCPs have proven to be effective mimics for several common functionalities in drug molecules.
Mimicry of sp2-Hybridized Aromatic Systems (e.g., 1,4-disubstituted benzenes, ortho/meta-substituted arenes)
The BCP scaffold is widely recognized as a nonclassical bioisostere for 1,4-disubstituted benzene (B151609) rings. acs.orgnih.govpharmablock.comthieme-connect.comthieme-connect.com The bridgehead substituents of a BCP core replicate the 180° exit vector of a para-substituted arene, providing a similar spatial arrangement for interacting with biological targets. acs.orgnih.gov While other rigid hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane can also mimic this geometry, BCPs are often more synthetically accessible and can offer superior physicochemical properties. acs.orgnih.gov The replacement of aromatic rings with BCPs can lead to molecules with increased three-dimensionality, which can be advantageous for improving properties like solubility and metabolic stability. rsc.org
Bioisosteric Equivalence to Alkynes and tert-Butyl Groups
In addition to mimicking aromatic rings, the BCP core can also serve as a bioisostere for internal alkynes and tert-butyl groups. acs.orgnih.govpharmablock.comthieme-connect.comthieme-connect.comresearchgate.netacs.orgrsc.orgnih.gov When replacing an alkyne, the BCP unit provides a rigid linear spacer, though with a slightly different substituent separation. acs.orgnih.gov As a tert-butyl group mimic, the BCP scaffold offers a bulky, three-dimensional structure. acs.orgresearchgate.net This versatility allows medicinal chemists to fine-tune the properties of a drug candidate by replacing different functional groups with a BCP moiety.
Influence on Pharmacokinetic Profiles in Drug Design Paradigms
A key driver for the adoption of BCPs in drug design is their positive influence on the pharmacokinetic properties of molecules. Replacing a planar aromatic ring with a three-dimensional BCP scaffold can lead to significant improvements in aqueous solubility and passive permeability. pharmablock.comthieme-connect.comnih.govacs.org This is often attributed to the disruption of intermolecular π-stacking that can occur with aromatic compounds. acs.org
Furthermore, the saturated nature of the BCP core often leads to enhanced metabolic stability. thieme-connect.comrsc.org The C-H bonds in the strained BCP cage are generally less susceptible to metabolic degradation compared to those in many aromatic systems. acs.orgnih.gov This can result in drug candidates with longer half-lives and improved oral bioavailability. pharmablock.comnih.gov For instance, the replacement of a phenyl ring with a BCP moiety in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor effectively mitigated amide hydrolysis, a major metabolic liability. nih.gov
Interactive Data Tables
Table 1: Comparison of Bioisosteric Replacements for a Phenyl Ring
| Feature | p-Phenyl | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Cubane (CUB) |
| Diagonal Distance (Å) | 2.79 | 1.85 | 2.60 | 2.72 |
| Lipophilicity | Higher | Lowest | High | Higher |
| sp3 Character | Low | High | High | High |
| Synthetic Accessibility | High | Moderate | Lower | Low |
Data sourced from PharmaBlock. pharmablock.com
Table 2: Impact of BCP Introduction on Physicochemical Properties of a γ-Secretase Inhibitor
| Compound | Central Ring | γ-Secretase Inhibition (IC50, nM) | Aqueous Solubility | Passive Permeability |
| 1 (BMS-708,163) | para-substituted fluorophenyl | Potent | Lower | Lower |
| 3 | Bicyclo[1.1.1]pentane | Equipotent to 1 | Significantly Improved | Significantly Improved |
Data from Stepan et al. (2012). nih.govacs.org
Enhanced Aqueous Solubility and Passive Permeability
A key advantage of incorporating BCP moieties into drug candidates is the enhancement of aqueous solubility and passive permeability. thieme-connect.comnih.govresearchgate.netsemanticscholar.org The replacement of a flat aromatic ring with a three-dimensional BCP scaffold disrupts intermolecular π-stacking, which can decrease a compound's solubility. semanticscholar.org
For instance, replacing the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in a significant increase in both aqueous solubility and passive permeability. nih.gov This modification led to markedly improved oral absorption in preclinical models. nih.gov Similar enhancements in solubility and permeability were observed when a BCP moiety was incorporated into an analogue of the drug darapladib. semanticscholar.org The ability of BCPs to improve these crucial properties makes them a valuable tool in overcoming common challenges in drug development. nih.govresearchgate.net
Improved Metabolic Stability (e.g., resistance to oxidative degradation)
The replacement of aromatic rings, which are common sites of metabolic attack, with robust BCP scaffolds is a strategy employed to enhance the metabolic stability of drug candidates. nih.govspringernature.com Studies have shown that incorporating BCPs can mitigate metabolic degradation, a critical factor in the development of new therapeutics. digitellinc.com This improved stability contributes to a more favorable pharmacokinetic profile, a key goal in drug discovery. nih.gov
Contribution to Three-Dimensional Molecular Character (Fsp³)
The incorporation of BCP scaffolds into molecules increases their three-dimensional (3D) character, often quantified by the fraction of sp³ hybridized carbons (Fsp³). researchgate.netthieme-connect.com An increased Fsp³ is associated with a higher success rate in drug development, as it can lead to improved selectivity and a reduced risk of toxicity. thieme-connect.comthieme-connect.de The move away from "flat" aromatic structures towards more complex 3D architectures is a current trend in medicinal chemistry termed "escaping from flatland". acs.org
The rigid, well-defined geometry of the BCP unit provides a way to introduce 3D character into a molecule without adding excessive size or flexibility. digitellinc.com This allows for the precise positioning of functional groups in three-dimensional space, which can enhance binding to biological targets. nih.gov The use of BCPs and other saturated carbocycles is a key strategy for creating novel, patentable chemical matter with improved drug-like properties. springernature.comnih.gov
Scope of Bicyclo[1.1.1]pentane Scaffolds Beyond Medicinal Chemistry
The unique structural and physical properties of BCPs extend their utility beyond the realm of medicinal chemistry into advanced materials science. digitellinc.comresearchgate.net Their rigid, linear structure and the defined spatial arrangement of substituents make them ideal building blocks for creating materials with novel properties. digitellinc.com
Contributions to Advanced Materials Science Applications
In materials science, BCPs are valued for their ability to act as rigid linkers, connecting functional units in a precise and predictable manner. digitellinc.comresearchgate.net This has led to their use in the development of new polymers, liquid crystals, and other advanced materials. bohrium.com
The incorporation of BCP units into polymer backbones can significantly influence their thermal and mechanical properties. researchgate.net For example, introducing BCP moieties into polyethylene (B3416737) can alter its crystalline structure and melting temperature. researchgate.net While a single BCP unit may act as a defect, disrupting crystal packing, linked BCP units ( acs.orgstaffane) can lead to new crystalline morphologies. researchgate.net The rigid nature of the BCP scaffold can also enhance the thermal stability of polymers. researchgate.net
Table 1: Impact of BCP on Polymer Properties
| Polymer System | BCP Moiety | Observed Effect on Properties | Reference |
|---|---|---|---|
| Polyethylene | Single BCP | Acts as a defect, decreases melting temperature | researchgate.net |
| Polyethylene | acs.orgStaffane (two linked BCPs) | Forms new crystalline morphology | researchgate.net |
| General Polymers | BCP | Increased thermal stability | researchgate.net |
The well-defined geometry and ability to direct non-covalent interactions make BCPs valuable tectons (building blocks) in supramolecular chemistry. digitellinc.comnih.gov They can be used to construct complex, ordered assemblies through interactions like halogen and hydrogen bonding. nih.gov
The rigid BCP scaffold allows for the precise control of the spatial arrangement of functional groups, facilitating the design of novel supramolecular architectures. digitellinc.comnih.gov For instance, BCP derivatives have been used to create complex porphyrin arrays and new classes of calix nih.govpyrrole analogues. digitellinc.combohrium.com The ability to form predictable non-covalent interactions is crucial for the rational design of new materials with specific functions. nih.gov
Utility as Molecular Rods, Liquid Crystals, and FRET Sensors
The rigid and linear geometry of the bicyclo[1.1.1]pentane scaffold is a key feature exploited in the design of advanced materials.
Molecular Rods: The 1,3-linked BCP ring system creates a rigid, rod-like structure. google.com Oligomers of BCP, known as [n]staffanes, extend this linearity and have been proposed as molecular-scale "Tinkertoy" components for nanoarchitectures. rsc.org These structures are not only prized for their rigidity but also for their ability to mediate long-range electronic interactions, such as charge and energy transfer, despite being saturated systems. rsc.org Derivatives like 1,3-bisethynyl-BCP have been reported as non-covalently linked molecular rods. nih.gov Time-resolved fluorescence anisotropy studies on BCP/tolane-based molecular rods have provided insights into their dynamics within host structures. nih.gov
Liquid Crystals: BCP derivatives are utilized in the construction of liquid crystals, where the rigid rod-like segment can act as a mesogenic core. google.com The incorporation of the BCP unit in place of more common rings, like 1,4-disubstituted benzene, influences the mesomorphic properties of the material. nih.govacs.org Patents describe liquid crystal compositions containing a bicyclo[1.1.1]pentane structure, highlighting their potential for creating materials with low viscosity and high photochemical stability, which are advantageous for display applications. google.comwipo.int
FRET Sensors: The well-defined, rigid-rod structure of BCP derivatives makes them excellent scaffolds for creating probes for Förster Resonance Energy Transfer (FRET). lboro.ac.uklboro.ac.uk FRET sensors built on these platforms can be used for applications such as membrane sensing. acs.org The BCP unit acts as a rigid spacer between donor and acceptor fluorophores, allowing for precise control over their distance and orientation, which is critical for accurate FRET measurements.
Application in Metal-Organic Frameworks
Bicyclo[1.1.1]pentane derivatives, particularly bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, serve as valuable three-dimensional (3D) linkers in the synthesis of metal-organic frameworks (MOFs). nih.gov The use of these 3D linkers is an effective strategy for achieving precise control over the pore size and architecture of MOFs. researchgate.net
The inherent rigidity and specific geometry of the BCP dicarboxylate linker can impart unique properties to the resulting framework. For instance, when used in place of planar, two-dimensional (2D) linkers like terephthalic acid, the BCP linker can reduce the structural flexibility, or "breathing," of the MOF. researchgate.net This limited structural breathing is a direct consequence of the linker's dimensionality. researchgate.net
A notable example is the aluminum-based MOF, NU-2002, which utilizes bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as its organic linker. researchgate.net Another example is a three-dimensional porous MOF designated ZUL-C3, which is formulated as [Cu₂(bcpdc)₂(dabco)] and built with the BCP dicarboxylate ligand. mdpi.com The introduction of fluorinated BCP dicarboxylates has also been explored to create MOFs with specialized properties, such as serving as platforms for molecular rotors. researchgate.netresearchgate.net
Relevance in Gas Adsorption and Separation Technologies
The application of BCP-based linkers in MOFs is particularly relevant for gas adsorption and separation technologies. osti.gov The precise pore-size control afforded by these rigid 3D linkers enables the development of materials for challenging separations of molecules that have very small differences in size and shape. researchgate.net
MOFs constructed with BCP linkers have demonstrated enhanced performance in separating hydrocarbon isomers. Specifically, the Al-based MOF NU-2002, which incorporates bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has shown superior efficiency for separating hexane (B92381) isomers compared to its 2D-linker-based counterpart, MIL-53. researchgate.net The rigidity of the BCP linker minimizes framework flexibility, which is key to achieving this selective separation.
In addition to hydrocarbon separations, BCP-containing MOFs have been investigated for other gas separation applications. For example, cobalt-based MOFs (CoV-bcp-tpt, CoV-bcp-tppy, and CoV-bcp-tpbz) synthesized using bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been shown to boost C₂H₂/CO₂ selectivity. osti.gov
Interactive Data Table: BCP-based MOFs and their Applications
| MOF Name | Metal Node | Organic Linker | Key Feature | Application |
| NU-2002 | Al | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Reduced framework flexibility | Hexane isomer separation |
| ZUL-C3 | Cu | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, DABCO | 3D porous structure | Gas adsorption |
| Al-FTR | Al | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Platform for molecular rotors | Fundamental dynamics studies |
| Al-FTR-F2 | Al | 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Fluorinated rotors | Fundamental dynamics studies |
| CoV-bcp-tpt | Co | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tpt | Pore space partitioning | C₂H₂/CO₂ separation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXNEOTLRMFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Carboxamide and Functionalized Bicyclo 1.1.1 Pentane Systems
Accessing the Bicyclo[1.1.1]pentane Core via Strain-Release Strategies
The significant strain energy of [1.1.1]propellane (approximately 66.6 kcal/mol) is the driving force for a variety of ring-opening reactions, providing a versatile entry into the bicyclo[1.1.1]pentane scaffold. nih.gov These "strain-release" additions can proceed through anionic, radical, or cationic intermediates, with anionic and radical pathways being the most common for producing BCP derivatives. acs.orgnih.gov The reactivity of [1.1.1]propellane is not solely attributed to the relief of ring strain but is also influenced by the delocalization of electron density from the breaking central C-C bond to the bridging carbon atoms, which stabilizes the transition state. acs.org
[1.1.1]Propellane as a Pivotal Precursor in BCP Synthesis.nih.govresearchgate.netnih.govvda.ltresearchgate.netupenn.edud-nb.infoccspublishing.org.cnacs.orgresearchgate.netrsc.org
[1.1.1]Propellane is the most common precursor for accessing BCPs due to the facile cleavage of its central, interbridgehead C-C bond. d-nb.infonih.gov This highly strained molecule readily reacts with a wide range of reagents, including radicals and nucleophiles, to afford monosubstituted or 1,3-disubstituted BCPs. nih.govccspublishing.org.cnacs.org While its reactivity is a significant advantage, the synthesis, storage, and handling of [1.1.1]propellane can be challenging, particularly on a large scale. nih.gov To address this, continuous flow processes for the on-demand generation of [1.1.1]propellane have been developed. rsc.org
Direct addition reactions to the central bond of [1.1.1]propellane represent a primary strategy for the synthesis of functionalized BCPs. These reactions can be broadly categorized into those involving radical, anionic, and organometallic species.
A direct and efficient one-step method for the synthesis of Bicyclo[1.1.1]pentane carboxamides has been developed, involving the reaction of [1.1.1]propellane with semicarbazides. researchgate.netvda.lt This process is typically mediated by an iron(II) phthalocyanine (B1677752) {Fe(Pc)} catalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.netvda.ltresearchgate.net The reaction proceeds in moderate to good yields and offers a significant advantage over previous multi-step synthetic routes. researchgate.netvda.lt Mechanistic studies suggest the involvement of acyl radicals in this transformation. keaipublishing.com
Table 1: One-Step Synthesis of BCP Carboxamides
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|
Radical additions to [1.1.1]propellane are a common and effective method for generating BCP derivatives due to the high reactivity of radicals with the strained propellane cage. acs.orgccspublishing.org.cn A wide variety of carbon- and heteroatom-centered radicals can be employed, often under mild reaction conditions, making this approach suitable for late-stage functionalization. nih.gov These radical processes can be initiated by various means, including chemical initiators like triethylborane (B153662) or photoredox catalysis. nih.gov The addition of a radical to [1.1.1]propellane results in the formation of a stable bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by another reagent to yield 1,3-disubstituted BCPs. ccspublishing.org.cn For instance, a three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles has been achieved using a dual photoredox/copper catalysis system. ccspublishing.org.cnnih.gov
The addition of anions and organometallic reagents to [1.1.1]propellane provides another important route to functionalized BCPs. acs.org While often requiring more forcing conditions, such as elevated temperatures, compared to radical additions, these methods are effective for introducing a range of substituents. acs.orgnih.gov
Aryl Grignard reagents, for example, can add to [1.1.1]propellane, and the resulting BCP-magnesium species can be further functionalized through transmetalation with zinc chloride followed by palladium-catalyzed cross-coupling reactions. nih.govrsc.org Similarly, zinc enolates have been shown to be effective nucleophiles for the ring-opening of [1.1.1]propellane. nih.govnih.gov
More recently, the use of 2-azaallyl anions, generated from N-benzyl ketimines, has been demonstrated to add to [1.1.1]propellane at room temperature, providing access to BCP benzylamine (B48309) derivatives. acs.orgupenn.edu This methodology has been extended to a three-component reaction involving the trapping of the intermediate BCP carbanion with a borylation agent to produce versatile BCP boronic esters. nih.govupenn.edu
Table 2: Examples of Anionic and Organometallic Additions to [1.1.1]Propellane
| Reagent | Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Aryl Grignard Reagents | Heat | BCP-Grignard Reagents | nih.govrsc.org |
| Zinc Enolates | - | Functionalized BCPs | nih.govnih.gov |
| 2-Azaallyl Anions | Room Temperature | BCP Benzylamines | acs.orgupenn.edu |
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of BCPs, enabling the generation of radicals under mild conditions with high functional group tolerance. nih.govacs.orgacs.org This approach has been successfully applied to the addition of organic halides to [1.1.1]propellane, a transformation that was previously challenging with other radical initiation methods. acs.orgacs.org Both iridium-based and organic photocatalysts, such as 4CzIPN, have been effectively used to generate carbon-centered radicals from a wide range of (hetero)aromatic and alkyl halides. nih.govacs.orgacs.org
Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, have further expanded the scope of BCP synthesis. For example, a dual iridium/copper catalytic system has been used for the one-step C,N-difunctionalization of [1.1.1]propellane. nih.gov Similarly, dual nickel/photoredox catalysis has enabled the dicarbofunctionalization of [1.1.1]propellane with tertiary alkyl tetrafluoroborate (B81430) salts and (hetero)aryl bromides. nih.gov Furthermore, the combination of photoredox and N-heterocyclic carbene (NHC) catalysis has been utilized in a three-component reaction to synthesize 1,3-disubstituted BCP ketones. rsc.org
Photoredox Catalysis for Bicyclo[1.1.1]pentane Formation
Functionalization of Carbon-Carbon Sigma Bonds
A novel approach to synthesizing BCP derivatives involves the functionalization of the central carbon-carbon sigma bond of [1.1.1]propellane. chemrxiv.org Photoredox catalysis has proven to be a mild and effective method for this transformation. chemrxiv.orgfigshare.com This strategy allows for the addition of organic halides to [1.1.1]propellane, yielding a variety of BCP products. chemrxiv.orgresearchgate.net The reaction is initiated by the generation of organic radicals from organic halides under visible light irradiation in the presence of a photocatalyst. chemrxiv.org These radicals then add to the central C-C bond of [1.1.1]propellane, which releases approximately 30 kcal mol⁻¹ of strain energy, to form the more stable BCP radical. chemrxiv.org This intermediate can then be trapped to afford the final product. This method has been successfully applied to a broad range of substrates, including those with sp² and non-stabilized sp³ radicals. acs.orgacs.org
Atom Transfer Radical Cyclization Cascades for Polycyclic BCP Products
Building upon the functionalization of [1.1.1]propellane, atom transfer radical cyclization (ATRC) cascades offer a pathway to more complex, polycyclic BCP-containing structures in a single step. acs.orgacs.org In this process, a photoredox-generated radical can undergo one or more intramolecular cyclizations onto acceptor motifs like alkenes before being intercepted by [1.1.1]propellane. acs.orgacs.org This tandem approach allows for the formation of one or more new carbocyclic rings prior to the final bicyclopentylation step. acs.org This methodology has been used to create densely functionalized BCPs, including fused heterocycles and unique spirocyclic systems, which are not readily accessible through other synthetic routes. acs.org
Multi-Component Difunctionalization Protocols
Multi-component reactions provide a modular and efficient route to 1,3-disubstituted BCPs. researchgate.netnih.gov These protocols often involve the initial radical addition to [1.1.1]propellane to generate a BCP radical intermediate, which is then trapped by a second radical species. researchgate.net This strategy has been employed to incorporate a variety of functional groups, including boronates, sulfones, and thioethers. researchgate.netnih.govnih.gov
For instance, a transition-metal-free, single-step approach has been developed for the synthesis of BCP boronates. nih.gov This method utilizes radicals generated from carboxylic acids or organohalides that add to [1.1.1]propellane, with the resulting BCP radical undergoing a polarity-matched borylation. nih.gov This provides access to a wide array of functionalized BCP boronates that can be further derivatized. nih.gov Similarly, S-centered radicals can be used to introduce sulfone and thioether moieties into the BCP core. researchgate.netnih.gov
A notable iridium-catalyzed multicomponent strategy has been developed for the synthesis of BCP alkylamines, which tolerates tertiary, secondary, primary, and fluoroalkyl radicals. researchgate.net An enantioselective variant using a chiral N-heterocyclic carbene (NHC) catalyst has also been reported for the synthesis of α-chiral 1,3-difunctionalized BCPs. acs.org
Bicyclo[1.1.0]butane Precursors via Carbene Insertion and Subsequent Transformations
An alternative to [1.1.1]propellane-based syntheses involves the use of bicyclo[1.1.0]butane (BCB) precursors. nih.gov The insertion of a carbene into the central C1-C3 bond of a BCB provides a direct route to the BCP framework. nih.govresearchgate.net This method is particularly attractive as it avoids the often challenging handling of [1.1.1]propellane. chemrxiv.orgchemrxiv.org
Recent advancements have demonstrated the catalytic metal carbene insertion into BCBs using stable triflylhydrazones as carbene precursors. chemrxiv.org This approach allows for the synthesis of 1,2,3-trisubstituted BCPs, including those with trifluoromethylated quaternary centers. chemrxiv.org Another strategy involves the addition of dibromocarbene to BCBs, yielding 2,2-dibromo BCPs which can be further functionalized. chemrxiv.org These methods expand the toolkit for accessing diverse BCP scaffolds. nih.govnih.gov
Intramolecular Cyclization Approaches to Bicyclo[1.1.1]pentane Frameworks
Intramolecular cyclization strategies offer a powerful means to construct the BCP framework from more readily available starting materials, such as cyclobutanones. researchgate.net This approach enables the synthesis of multisubstituted BCPs that are otherwise difficult to access. researchgate.net The key step involves an intramolecular coupling reaction that forges the strained bicyclic system. researchgate.net For example, a modular approach starting from cyclobutanones has been developed to access not only C1,C3-disubstituted BCPs but also underexplored C1, C2, and C3 multisubstituted derivatives. researchgate.net
Directed Functionalization and Derivatization of Bicyclo[1.1.1]pentane Scaffolds
Once the BCP core is formed, subsequent functionalization allows for the introduction of diverse substituents, which is crucial for applications in medicinal chemistry and materials science.
Bridgehead Functionalization (C1 and C3 Positions)
The bridgehead positions (C1 and C3) of the BCP scaffold are the most common sites for functionalization. soton.ac.uk A variety of methods have been developed to introduce substituents at these positions, often starting from key intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov
A programmable, late-stage functionalization strategy has been developed using BCP bis-boronates. elsevierpure.comnsf.gov This approach takes advantage of the differential reactivity of the boronic esters at the C2 and C3 positions, allowing for selective derivatization. elsevierpure.comnsf.gov The C3-boronic pinacol (B44631) ester (Bpin) exhibits higher reactivity, enabling its selective functionalization while leaving the C2-Bpin intact for subsequent transformations. nsf.gov This provides access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. elsevierpure.comnsf.gov
Furthermore, enantioselective C-H functionalization of BCPs has been achieved using chiral dirhodium catalysts. nsf.govspringernature.com This method allows for the direct introduction of functional groups at the tertiary C-H bonds of the BCP framework, providing access to chiral, substituted BCPs without disrupting the strained carbocyclic core. nsf.govspringernature.com
Below is a table summarizing selected synthetic methods for BCP derivatives.
| Method | Precursor | Key Reagents/Catalysts | Product Type | Reference(s) |
| Photoredox Catalysis | [1.1.1]Propellane, Organic Halides | Visible Light, Photocatalyst | C-Substituted BCPs | chemrxiv.orgfigshare.comacs.orgacs.org |
| ATRC Cascades | [1.1.1]Propellane, Alkenyl Halides | Visible Light, Photocatalyst | Polycyclic BCPs | acs.orgacs.org |
| Multi-Component Difunctionalization | [1.1.1]Propellane, Radical Precursors | Various (e.g., Ir-catalyst, NHC) | 1,3-Disubstituted BCPs | researchgate.netnih.govnih.govacs.org |
| Carbene Insertion | Bicyclo[1.1.0]butane, Carbene Precursors | Metal Catalyst | Substituted BCPs | nih.govresearchgate.netchemrxiv.orgchemrxiv.org |
| Intramolecular Cyclization | Cyclobutanones | Coupling Reagents | Multisubstituted BCPs | researchgate.net |
| Bridgehead Functionalization | BCP Bis-boronates | Selective Reagents | C1,C2,C3-Trisubstituted BCPs | elsevierpure.comnsf.gov |
| Enantioselective C-H Functionalization | BCPs, Diazo Compounds | Chiral Dirhodium Catalyst | Chiral Substituted BCPs | nsf.govspringernature.com |
General Strategies for Introduction of Amide Moieties onto Bicyclo[1.1.1]pentane Cores
The introduction of amide functionalities onto the BCP scaffold is a key strategy for creating novel drug candidates and molecular probes. researchgate.net Amide moieties are prevalent in a vast array of pharmaceuticals, and their combination with the three-dimensional BCP core offers new avenues for exploring chemical space. researchgate.net
One direct approach involves the reaction of [1.1.1]propellane with semicarbazides. researchgate.net This method, catalyzed by iron(II) phthalocyanine in the presence of tert-butyl hydroperoxide, provides a one-step synthesis of BCP carboxamides in moderate to good yields. researchgate.net This is a significant improvement over previously reported multi-step sequences. researchgate.net
Another prominent strategy is the coupling of a pre-formed Bicyclo[1.1.1]pentane-1-carboxylic acid with a suitable amine. nih.govjocpr.com This classic amidation reaction is widely applicable and can be facilitated by various coupling agents. jocpr.com For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is common for forming the amide bond. jocpr.comthermofisher.com The efficiency of EDAC-mediated coupling in aqueous solutions can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com
Furthermore, strain-release amination presents a novel method for directly appending amine groups to the BCP core, which can then be converted to amides. acs.org This technique can be applied at various stages of a synthetic sequence, including late-stage functionalization. acs.org
The following table summarizes common reagents used for amide bond formation with BCP carboxylic acids:
| Coupling Agent | Additive/Catalyst | Solvent | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Organic (e.g., Dichloromethane) | Widely used in peptide synthesis. jocpr.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | N-hydroxysulfosuccinimide (NHS) | Aqueous or Organic | Improves coupling efficiency in aqueous media. thermofisher.com |
| Diphenylphosphoryl azide (B81097) (DPPA) | Triethylamine | tert-Butanol | Used in Curtius rearrangement to form isocyanates, which can be trapped by amines. nih.gov |
| Carbonyldiimidazole (CDI) | - | Dichloromethane | Smoothly forms the amide bond. chemrxiv.org |
Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid as a Key Intermediate
Bicyclo[1.1.1]pentane-1-carboxylic acid is a crucial and versatile intermediate for the synthesis of a wide range of functionalized BCPs, including the target carboxamide. nih.govchemicalbook.com Its synthesis has been a focal point of methods development in BCP chemistry.
A well-established and scalable route to BCP-1,3-dicarboxylic acid, a precursor to the mono-carboxylic acid, begins with the photochemical reaction of [1.1.1]propellane and 2,3-butanedione (B143835) (diacetyl). nih.govacs.orgorgsyn.org This reaction yields 1,3-diacetylbicyclo[1.1.1]pentane. orgsyn.org The photochemical step can be performed efficiently in a flow reactor, allowing for kilogram-scale production of the diketone intermediate within a day. nih.govacs.org
The subsequent step is a haloform reaction of the diketone, which oxidizes the acetyl groups to carboxylic acids, affording bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities. nih.govacs.orgorgsyn.org From this diacid, various transformations can be performed to yield mono-functionalized derivatives. nih.gov For instance, selective mono-esterification followed by further manipulation allows for the isolation of Bicyclo[1.1.1]pentane-1-carboxylic acid. nih.gov
An alternative approach to Bicyclo[1.1.1]pentane-1-carboxylic acid involves the generation of a bicyclo[1.1.1]pentyllithium species. This can be achieved through lithium-halogen exchange from an iodo-BCP derivative. acs.orgresearchgate.net The resulting organolithium reagent is then trapped with carbon dioxide (CO2) to furnish the desired carboxylic acid. acs.org This method is particularly useful as it allows for the synthesis of BCP-1-carboxylic acid from BCP-iodides, which are themselves accessible through various radical addition reactions to [1.1.1]propellane. acs.org
Once Bicyclo[1.1.1]pentane-1-carboxylic acid is obtained, its conversion to the corresponding carboxamide is a standard synthetic transformation. nih.gov This is typically achieved through amide coupling reactions with a desired amine. nih.govjocpr.com These reactions often involve the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a peptide coupling agent. google.com The activated acid is then reacted with an amine to form the stable amide bond. jocpr.com This method provides a modular and highly versatile approach to a wide array of Bicyclo[1.1.1]pentane-1-carboxamide derivatives. nih.gov
Late-Stage Bicyclo[1.1.1]pentylation of Biologically Relevant Molecules
The incorporation of the BCP motif at a late stage in the synthesis of complex, biologically relevant molecules is a powerful strategy in drug discovery. researchgate.netacs.org This approach allows for the rapid generation of analogs with potentially improved pharmacokinetic properties without the need for de novo synthesis. nsf.gov
Radical-based methods are particularly well-suited for late-stage functionalization due to their mild reaction conditions and high functional group tolerance. acs.orgnih.gov For example, photoredox catalysis can be used to generate radicals from organic halides, which then add to [1.1.1]propellane to form the BCP core. acs.orgnih.gov This has been successfully applied to modify complex molecules like peptides and existing drugs. researchgate.netrsc.org Another approach involves the triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane. rsc.org
The following table showcases examples of late-stage bicyclopentylation:
| Starting Material Class | Reagent/Catalyst System | BCP Source | Resulting Product | Reference |
| (Hetero)aromatic iodides | fac-Ir(ppy)3 / light | [1.1.1]Propellane | (Hetero)aryl-BCP-iodides | acs.org |
| Alkyl Halides | Triethylborane | [1.1.1]Propellane | Alkyl-BCP-halides | rsc.org |
| Bioactive molecules with aldehyde groups | [1.1.1]Propellane | [1.1.1]Propellane | BCP-ketones | researchgate.netnih.gov |
| Peptides, Nucleosides, Pharmaceuticals | Triethylborane | Tricyclo[1.1.1.01,3]pentane (TCP) | BCP-analogues | researchgate.net |
Selective C-H Activation and Functionalization of Tertiary Bridgehead Positions
Direct functionalization of the C-H bonds of the BCP core represents a highly efficient and atom-economical approach to constructing substituted BCPs. nsf.govescholarship.org While functionalization of the bridge positions is an emerging field, methods for activating the tertiary bridgehead C-H bonds are more established. researchgate.net
One notable strategy involves the use of donor/acceptor diazo compounds catalyzed by dirhodium complexes. nsf.gov This allows for enantioselective C-H insertion reactions at the tertiary bridgehead position, forging new C-C bonds without disrupting the strained carbocyclic framework. nsf.gov This method, however, may require an arene substituent at the other bridgehead position for optimal results. acs.org
Another powerful technique is the iridium-catalyzed borylation of the bridgehead tertiary C-H bond. escholarship.org This reaction is highly selective for the tertiary C-H bond over other C-H bonds and is compatible with a broad range of functional groups, making it suitable for late-stage modification of complex molecules. escholarship.org The resulting boronic esters are versatile intermediates that can be further transformed into a variety of other functional groups. researchgate.netescholarship.org
Bridge Functionalization (C2 Position)
Functionalization of the three equivalent secondary bridge positions (C2, C4, C5) of the BCP core presents significant synthetic challenges but offers novel vectors for drug discovery and materials science. researchgate.netresearchgate.netcolab.ws These positions are less reactive than the bridgehead carbons, and reactions can be complicated by the high strain of the BCP framework. nsf.govspringernature.com Developing methods to selectively modify these positions is crucial for creating BCP analogues of ortho- and meta-substituted arenes. researchgate.net
Direct functionalization of the BCP bridge C-H bonds is challenging, often resulting in low yields or ring fragmentation. nsf.gov However, selective substitution has been achieved through radical chlorination.
Researchers have demonstrated the selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govchemistryviews.org This method allows for the introduction of up to four chlorine atoms onto the BCP cage without damaging the strained ring system. nih.gov The process is highly selective for the bridge positions. nih.gov
The reaction conditions can be tuned to control the degree of chlorination. For instance, chlorination of the corresponding acid dichloride in carbon tetrachloride saturated with chlorine gas under visible light irradiation at 0–5 °C yields primarily bridge-substituted dichlorides and trichlorides. chemistryviews.org Performing the same reaction at a higher temperature (60–65 °C) leads to predominantly tri- and tetrachlorinated products. chemistryviews.org Furthermore, using liquid chlorine at 50°C provides selective access to the tetrachloride. chemistryviews.org
Subsequent hydrodechlorination of the resulting chlorinated compounds with tris(trimethylsilyl)silane (B43935) (TMS₃SiH) provides access to a range of chlorinated isomers, including monochlorinated derivatives, that are otherwise difficult to obtain. chemistryviews.org This two-step sequence of chlorination followed by reduction effectively provides access to five of the fifteen possible chlorinated isomers of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. chemistryviews.org
Table 1: Selective Chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Derivatives
| Reactant | Reagents & Conditions | Major Products | Ref |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | Cl₂/CCl₄, visible light, 0–5 °C | Bridge-substituted di- and trichlorides | chemistryviews.org |
| Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | Cl₂/CCl₄, visible light, 60–65 °C | Bridge-substituted tri- and tetrachlorides | chemistryviews.org |
| Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | Liquid Cl₂, 50 °C | Bridge-substituted tetrachloride | chemistryviews.org |
An alternative strategy for modifying the BCP core involves ring expansion reactions, which transform the bicyclo[1.1.1]pentane skeleton into larger bicycloalkanes like bicyclo[3.1.1]heptanes (BCHeps). acs.orgacs.org These larger cage structures are of interest as potential bioisosteres for meta-substituted arenes. nih.gov
One such method is a photochemical formal [4+2] reaction. acs.orgacs.org In this process, a BCP imine is irradiated in the presence of an excess of an alkene. acs.org The photo-excited imine forms a diradical intermediate, which then undergoes fragmentation of the strained BCP core. acs.org The resulting primary radical adds to the alkene, and a subsequent cyclization step yields the bicyclo[3.1.1]heptane product. acs.org
A related strategy involves a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines to construct trisubstituted bicyclo[3.1.1]heptanes. nih.gov This reaction proceeds under mild, operationally simple conditions and provides access to unique bicyclo[3.1.1]heptane structures with multiple points for further diversification. nih.gov
Stereoselective Synthetic Methodologies for Chiral BCP Derivatives
The creation of chiral BCPs, particularly those with a stereocenter adjacent to the cage (α-chiral), is a significant goal in medicinal chemistry, as these motifs can act as surrogates for benzylic or propargylic stereocenters. rsc.orgacs.org While early methods often relied on chiral auxiliaries, recent advances have focused on catalytic enantioselective transformations. nsf.govrsc.org
Enantioselective C-H functionalization represents a powerful and innovative strategy for accessing chiral BCPs from readily available, achiral precursors. nsf.govberkeley.edu This approach forges new C-C bonds directly at a C-H site while controlling the stereochemistry.
A notable success in this area is the use of chiral dirhodium catalysts for intermolecular sp³ C-H insertion reactions. researchgate.netnsf.gov Davies and coworkers have shown that the chiral dirhodium complex, Rh₂(TCPTAD)₄, can effectively catalyze the reaction between donor/acceptor diazo compounds and various monosubstituted BCPs. nsf.govspringernature.com The reaction is remarkably selective, occurring exclusively at the tertiary bridgehead C-H bond with high yields and excellent enantioselectivity (e.g., up to 96% ee). nsf.gov This method successfully functionalizes the BCP framework without causing ring fragmentation, a common issue with these strained molecules. nsf.govspringernature.com The strategy has been applied to a variety of aryl- and alkyl-substituted BCPs, demonstrating its utility in building libraries of chiral BCP-containing molecules. researchgate.netnsf.gov
Table 2: Enantioselective C-H Functionalization of Monosubstituted BCPs
| BCP Substrate | Carbene Precursor | Catalyst | Selectivity | Yield/Enantioselectivity | Ref |
|---|---|---|---|---|---|
| 1-Aryl- or 1-Alkyl-BCP | Donor/Acceptor Diazo Compounds | Rh₂(S-TCPTAD)₄ | Tertiary (bridgehead) C-H insertion | High yields, high selectivities (up to 96% ee) | researchgate.netnsf.govspringernature.com |
Iridium catalysis has emerged as a powerful tool for the enantioselective synthesis of α-chiral allylic BCPs. bris.ac.uknih.gov These methods often start from [1.1.1]propellane, the common precursor to BCPs. rsc.orgresearchgate.net
A direct, multicomponent approach developed by Aggarwal and coworkers involves the 1,3-difunctionalization of [1.1.1]propellane. bris.ac.uknih.gov The process begins with the addition of a Grignard reagent to [1.1.1]propellane to form a BCP-Grignard intermediate. rsc.orgacs.org This intermediate is then transmetalated with zinc chloride and subsequently used in an asymmetric allylic substitution reaction with a racemic allylic carbonate, catalyzed by a chiral iridium/phosphoramidite complex. rsc.org This protocol proceeds under mild conditions and provides a broad range of α-chiral allylic BCPs with high levels of both regioselectivity and enantioselectivity. rsc.orgbris.ac.uknih.gov The versatility of this method allows for the creation of diverse libraries of chiral BCP derivatives. bris.ac.uknih.gov
Table 3: Iridium-Catalyzed Enantioselective Synthesis of α-Chiral Allylic BCPs
| Reaction Type | Reactants | Catalyst System | Key Features | Ref |
|---|
Reaction Chemistry and Mechanistic Elucidation Pertaining to Bicyclo 1.1.1 Pentane 1 Carboxamide Formation and Reactivity
Radical Reaction Pathways in Bicyclo[1.1.1]pentane Synthesis
Radical additions to [1.1.1]propellane are a common and efficient method for the synthesis of functionalized BCPs. acs.org These reactions are often more favorable than anionic additions due to the electronic characteristics of the propellane cage. acs.org
The formation of bicyclo[1.1.1]pentane-1-carboxamide and related structures from [1.1.1]propellane can be achieved through radical-mediated processes. One such method involves the direct addition of semicarbazides to [1.1.1]propellane in the presence of an iron(II) phthalocyanine (B1677752) catalyst and tert-butyl hydroperoxide, yielding BCP carboxamides in moderate to good yields. researchgate.netvda.lt This provides a direct, one-step route to these valuable compounds. researchgate.netvda.lt
The general mechanism for radical addition to [1.1.1]propellane involves the generation of a radical species, which then attacks the central, highly strained C1-C3 bond of the propellane. This addition leads to the formation of a bicyclo[1.1.1]pentyl radical intermediate. rhhz.netnih.gov In the context of carboxamide synthesis, a carbamoyl (B1232498) radical would be the key intermediate. This radical can be generated from a suitable precursor, such as a semicarbazide. The subsequent reaction of the bicyclo[1.1.1]pentyl radical with a hydrogen atom source or another radical species terminates the chain and yields the final product. rhhz.net Deuterium labeling experiments have provided evidence for a radical chain process in related reactions. rhhz.net
A proposed mechanism for a related radical acylation to form BCP ketones, which shares principles with carboxamide formation, is as follows:
Initiation: A radical initiator generates an initial radical.
Propagation:
The initial radical abstracts a hydrogen from an aldehyde (or a similar precursor for a carbamoyl radical) to form an acyl radical.
The acyl radical adds to the central bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl ketone radical.
This radical then propagates the chain, for instance, by abstracting a hydrogen from another molecule of the aldehyde. researchgate.net
The bicyclo[1.1.1]pentyl radical is a key intermediate in the radical functionalization of [1.1.1]propellane. nih.gov Upon addition of a radical to the C1-C3 bond of propellane, this bridgehead radical is formed. rhhz.net The stability of this radical is a crucial factor in the success of these reactions.
Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the structure and stability of these radical intermediates. nih.govchemrxiv.org These studies indicate that the BCP radical exhibits some sp2 character. nih.gov The geometry of the radical center is not perfectly planar, but the radical nature allows for subsequent functionalization. nih.gov The stability of the bicyclo[1.1.1]pentyl radical is influenced by the substituents at the bridgehead positions. nih.gov Electron-donating groups can stabilize the radical, while electron-withdrawing groups can have a destabilizing effect. nih.gov
The fate of the bicyclo[1.1.1]pentyl radical determines the final product. It can be trapped by a hydrogen atom donor to yield a monosubstituted BCP, or it can react with another radical or a trapping agent to form a 1,3-disubstituted BCP. acs.orgrhhz.net
[1.1.1]Propellane is a molecule with a very high strain energy, estimated to be around 102 kcal/mol. wikipedia.org The bicyclo[1.1.1]pentane cage itself possesses a significant strain energy of approximately 66.6 kcal/mol. acs.org Traditionally, the reactivity of [1.1.1]propellane has been attributed to the release of this strain upon cleavage of the central C1-C3 bond. nih.govrsc.org This cleavage is thought to be a strong thermodynamic driving force for reactions. google.com
However, recent computational studies have challenged the idea that strain relief is the sole or even primary driving force. nih.govrsc.orgchemrxiv.org These studies propose that the reactivity of [1.1.1]propellane is better explained by σ–π-delocalization. nih.govrsc.org In the ground state of [1.1.1]propellane, there is a delocalization of electron density from the central C1-C3 σ-bonding orbital into the corresponding σ*-antibonding orbital, which has π-symmetry with respect to the bridge carbons. nih.govrsc.org This delocalization helps to relieve Pauli repulsion within the cage. nih.govrsc.org
Table 1: Strain Energies of Related Compounds
| Compound | Strain Energy (kcal/mol) |
| [1.1.1]Propellane | ~102 wikipedia.org |
| Bicyclo[1.1.1]pentane | 66.6 acs.org |
| [2.2.2]Propellane | 90 wikipedia.org |
Electrophilic and Nucleophilic Activation of [1.1.1]Propellane
Besides radical pathways, [1.1.1]propellane can also be activated by electrophiles and nucleophiles, leading to the formation of functionalized bicyclo[1.1.1]pentanes. acs.orgupenn.edu
The reaction of [1.1.1]propellane with electrophiles leads to cationic intermediates. However, this area of its chemistry is less developed compared to radical and anionic additions. researchgate.netnih.gov A significant challenge is that bicyclo[1.1.1]pentyl cations are prone to rapid fragmentation. nih.govrsc.orgresearchgate.net
Upon addition of a cation to [1.1.1]propellane, the resulting bicyclo[1.1.1]pentyl cation can readily rearrange to a bicyclo[1.1.0]butyl-1-carbinyl cation. nih.govrsc.orgamazonaws.com This fragmentation is a consequence of the electronic changes within the cage upon removal of electron density. nih.govrsc.org Computational studies suggest that the loss of the stabilizing σ–π-delocalization upon charge transfer to the electrophile leads to spontaneous fragmentation of the cage structure. rsc.orgchemrxiv.org This process is often barrierless. chemrxiv.org
Despite these challenges, methods for the electrophilic activation of [1.1.1]propellane are being developed. For instance, the use of a halogen bond complex can enable the reaction of [1.1.1]propellane with weak, electron-neutral nucleophiles like anilines and azoles. researchgate.netnih.gov This strategy avoids the formation of a free, unstable BCP cation by promoting nucleophilic attack while maintaining cage stabilization. researchgate.netnih.gov Similarly, electrophilic activation of [1.1.1]propellane with N-iodosuccinimide (NIS) has been used to promote reactions with otherwise unreactive heterocyclic thiols. nih.gov
Anionic additions to [1.1.1]propellane provide another important route to functionalized BCPs. acs.org These reactions typically involve the addition of organometallic reagents or other carbanions to the central C1-C3 bond. acs.org
Intramolecular Reactivity and Rearrangements within Bicyclo[1.1.1]pentane Systems
The high strain energy of the bicyclo[1.1.1]pentane framework, estimated to be around 100 kcal/mol for the parent [1.1.1]propellane, is a primary driver of its chemical behavior. nih.gov While the formation of BCP derivatives often involves the addition across the central C1-C3 bond of [1.1.1]propellane, the resulting BCP structure can undergo further transformations.
One notable rearrangement involves the conversion of bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-1-amines through a photochemical formal (4+2)-cycloaddition. nih.gov This process is initiated by the formation of an imine which, upon photochemical activation, is thought to generate a diradical intermediate. The key to this rearrangement is the enhanced tendency of the bicyclo[1.1.1]pentane system to undergo radical-mediated ring-opening compared to less strained carbocycles. nih.gov This reactivity highlights a pathway for skeletal reorganization, expanding the structural diversity accessible from BCP precursors.
Furthermore, the stability of cationic intermediates of BCP is significantly influenced by substituents. For instance, the unsubstituted BCP cation is prone to skeletal rearrangement, leading to ring-opened products. However, the presence of an iodine atom at the 3-position can stabilize the BCP cation, allowing it to be trapped by nucleophiles. thieme-connect.de This illustrates how functionalization at one bridgehead can influence the reactivity and potential for rearrangement at another.
The reactivity of functional groups attached to the BCP core is also noteworthy. The amine group at the bridgehead position of BCP exhibits exceptional nucleophilicity. This enhanced reactivity is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, a feature that facilitates reactions such as condensation with anhydrides. nih.gov
A summary of representative intramolecular reactions and rearrangements is presented below:
| Starting Material | Reaction Type | Product | Key Features |
| Imine-substituted bicyclo[1.1.1]pentanes | Photochemical formal (4+2)-cycloaddition | Polysubstituted bicyclo[3.1.1]heptan-1-amines | Exploits the propensity of the BCP ring for radical-mediated opening. nih.gov |
| Bicyclo[1.1.1]pentyl cation | Skeletal Rearrangement | Ring-opened products | Occurs with unsubstituted cations due to high strain. thieme-connect.de |
| 3-Iodo-bicyclo[1.1.1]pentyl cation | Nucleophilic trapping | 3-Iodo-1-azido-bicyclo[1.1.1]pentane | The iodo substituent stabilizes the cation, preventing rearrangement. thieme-connect.de |
Transition Metal Catalysis in Bicyclo[1.1.1]pentane Derivatization (e.g., Ni-catalyzed Csp2–Csp3 cross-coupling)
Transition metal catalysis has become an indispensable tool for the functionalization of bicyclo[1.1.1]pentane derivatives, enabling the formation of Csp2–Csp3 bonds that are crucial for creating analogs of pharmacologically relevant molecules. researchgate.netacs.org Nickel-catalyzed cross-coupling reactions have emerged as particularly effective for this purpose.
Nickel-catalyzed reductive cross-electrophile coupling provides a powerful method for the arylation of BCPs. This approach avoids the need for pre-formed, often unstable, BCP-organometallic reagents. For instance, the coupling of (hetero)aryl bromides with BCP redox-active esters can be achieved under nickel catalysis, facilitated by the formation of a photoactive electron donor-acceptor complex. nih.gov This strategy is valuable for late-stage functionalization in drug discovery programs. nih.gov
The mechanism of these reductive couplings differs from traditional cross-coupling cycles (e.g., Suzuki-Miyaura), which can be challenging for Csp3 centers due to slow transmetalation and the potential for β-hydride elimination. wuxiapptec.com The nickel-catalyzed reductive approach often involves radical intermediates, offering a complementary and sometimes more efficient pathway for constructing the desired C-C bonds. wuxiapptec.com
A variety of ligands, such as bipyridines and terpyridines, are employed to modulate the reactivity and substrate scope of these nickel-catalyzed reactions. wuxiapptec.com These methods have been successfully applied to introduce strained ring systems, including BCP, into complex molecules. wuxiapptec.com
The table below summarizes key examples of nickel-catalyzed Csp2–Csp3 cross-coupling for BCP derivatization:
| BCP Precursor | Coupling Partner | Catalyst System | Product | Significance |
| BCP redox-active esters | (Hetero)aryl bromides | Ni-catalyst with photoactive electron donor-acceptor complex | Arylated BCPs | Enables late-stage functionalization without pre-formed organometallics. nih.gov |
| Alkyl carboxylic NHP esters of BCP | Iodoarenes | Ni-catalyst with terpyridine ligands | Arylated BCPs | Provides an alternative to traditional cross-coupling with broad substrate scope. wuxiapptec.com |
| BCP-Grignard reagents | Aryl halides | Nickel/Iron catalysts | Arylated BCPs | Represents some of the earliest examples of direct cross-coupling of BCPs. acs.org |
In addition to nickel, palladium catalysis has also been utilized for Csp2–Csp3 cross-couplings involving BCP derivatives. acs.orgchemrxiv.org These transition metal-catalyzed methods have significantly expanded the synthetic toolkit available for modifying the BCP scaffold, facilitating the exploration of its potential as a bioisostere in medicinal chemistry. researchgate.netacs.org
Computational Chemistry and Theoretical Investigations of Bicyclo 1.1.1 Pentane Derivatives
Quantum Chemical Calculations of Bicyclo[1.1.1]pentane Strain Energy
The high degree of strain in the BCP cage is a defining characteristic that dictates its chemical behavior. Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications.
Comparative Analysis with Other Caged Hydrocarbons
Computational studies have been employed to compare the strain energy of BCP with other caged hydrocarbons. These analyses provide a fundamental understanding of the relative stability and reactivity of these molecules. The strain energy of BCP is significant, though less than that of the highly strained cubane (B1203433).
Below is a table comparing the strain energies of several caged hydrocarbons, highlighting the position of BCP within this class of compounds.
| Compound | Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane (BCP) | 67.0 – 68.0 uq.edu.au |
| Bicyclo[2.2.2]octane (BCO) | 7.4 – 11.6 uq.edu.au |
| Cubane | 161.5 – 169.1 uq.edu.au |
| Cyclopropane | ~27.5 |
Data sourced from computational studies.
As the table illustrates, BCP possesses a substantial amount of strain, which is a key factor in its synthetic utility and reactivity.
Correlation of Strain Energy with Exothermic Decomposition
The considerable strain energy within the BCP framework is directly linked to the exothermic nature of its decomposition. uq.edu.au Computational models have demonstrated that the energy released during decomposition reactions originates primarily from the relief of this strain. uq.edu.au This is a critical consideration in the synthesis and handling of BCP derivatives, as the release of this energy can lead to rapid and highly exothermic processes. google.comlboro.ac.uk Studies have shown that the decomposition of cubane derivatives, which have higher strain energy, results in a greater exotherm compared to analogous BCP and bicyclo[2.2.2]octane derivatives. uq.edu.au
Mechanistic Probing via Computational Methods
Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving BCP and its precursor, [1.1.1]propellane. These methods allow for the detailed exploration of reaction pathways, transition states, and the electronic factors that govern reactivity.
Exploration of Transition States and Reaction Coordinate Analysis
Theoretical calculations have been pivotal in mapping the potential energy surfaces of reactions involving [1.1.1]propellane. By identifying and characterizing transition state structures, chemists can gain a deeper understanding of the energy barriers and the geometric changes that occur during a reaction. For instance, in the reaction of [1.1.1]propellane with an amide anion, computational analysis revealed a transition state with a significant activation barrier. rsc.org
Reaction coordinate analysis, often performed in conjunction with transition state searches, allows for the visualization of the entire reaction pathway, from reactants to products. This analysis has been used to study the addition of various nucleophiles, radicals, and electrophiles to [1.1.1]propellane. nih.govchemrxiv.orgrsc.org For example, computational studies have shown that the reaction of [1.1.1]propellane with an anionic nucleophile likely proceeds through a two-electron pathway, a finding that challenges earlier assumptions of single-electron transfer mechanisms. nih.gov
Role of σ–π Delocalization in [1.1.1]Propellane Reactivity
A key insight from computational studies is the concept of σ–π delocalization in [1.1.1]propellane, which plays a crucial role in its diverse reactivity. nih.govchemrxiv.orgrsc.orgresearchgate.net This model proposes that the reactivity of [1.1.1]propellane is not solely driven by the release of strain, but also by the delocalization of electron density between the central C1–C3 σ-bonding and σ*-antibonding orbitals. nih.govchemrxiv.org This delocalization stabilizes the molecule and creates a "moldable" electron density that can react with a wide range of reagents, including anions, radicals, and cations. rsc.orgnih.govchemrxiv.org
Reactions with anions and radicals: These reactions are facilitated by the stabilization of the resulting adducts through increased σ–π delocalization over the cage. nih.govchemrxiv.org
Reactions with cations: These reactions are driven by charge transfer that relieves Pauli repulsion within the cage. nih.govchemrxiv.org
This unified framework helps to explain the "omniphilic" nature of [1.1.1]propellane. chemrxiv.org
Computational Validation of Bioisosteric Properties and Conformational Landscape
Bicyclo[1.1.1]pentane is widely recognized as a valuable bioisostere for para-substituted benzene (B151609) rings in medicinal chemistry. pnas.orgacs.org Computational methods have been instrumental in validating the structural and electronic similarities that underpin this bioisosteric relationship. pnas.orgnih.gov These studies confirm that the bridgehead-to-bridgehead distance in BCP closely mimics the para-substitution pattern of an aromatic ring, while offering improved physicochemical properties such as increased sp³ character. nih.gov
Furthermore, computational analysis is used to explore the conformational landscape of BCP derivatives. nih.gov Due to its rigid cage-like structure, BCP has a well-defined and predictable geometry, which is a desirable trait in drug design. nih.gov Theoretical calculations can predict the preferred conformations of flexible substituents attached to the BCP core, providing insights into how these molecules might interact with biological targets. nih.gov
Frontier Molecular Orbital Theory Applied to BCP Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the outcomes of chemical reactions. numberanalytics.com Developed by Kenichi Fukui, the theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.comresearchgate.net
Computational studies leveraging FMO theory have been instrumental in elucidating the unique reactivity and selectivity observed in bicyclo[1.1.1]pentane (BCP) derivatives. These theoretical investigations provide insights into the electronic characteristics that govern the chemical behavior of these strained cage structures.
A significant area of investigation has been the reactivity of [1.1.1]propellane, the primary precursor for synthesizing BCP compounds. nih.gov The high reactivity of [1.1.1]propellane is not merely due to the relief of its significant strain energy but is profoundly influenced by its electronic structure. nih.govescholarship.org Theoretical analyses using Density Functional Theory (DFT) reveal that the broad reactivity of [1.1.1]propellane with anions, radicals, and cations is facilitated by σ–π-delocalization. nih.gov This delocalization affects the frontier orbitals, enabling favorable interactions with a wide range of reagents to form substituted BCPs. nih.govnih.gov
FMO analysis has been particularly insightful in explaining the enhanced reactivity of bridgehead-substituted BCPs compared to analogous, less-strained bicyclic systems. A prominent example is the superior reactivity of BCP-amine over bicyclo[2.2.2]octane (BCO) amine. nih.govresearchgate.net Computational analyses of the frontier orbitals of these amines show that the exceptional reactivity of BCP-amine stems from a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.netresearchgate.net The nucleophilicity is directly related to the energy of the HOMO. Calculations indicate a notable difference in the HOMO and LUMO energies between BCP-amine and BCO-amine, which correlates with their observed chemical behavior. researchgate.net
The kinetic stability of various BCP derivatives has also been assessed using the HOMO-LUMO energy gap as a key descriptor. researchgate.net A larger energy gap implies greater kinetic stability, as more energy is required to excite an electron from the HOMO to the LUMO, initiating a reaction. researchgate.nettandfonline.com DFT calculations have been employed to determine these energy gaps for different BCP compounds, providing a theoretical basis for their stability and potential application as building blocks in various fields. researchgate.net
Detailed research findings from computational studies on the frontier molecular orbitals of bicyclic amines are presented below. The data, calculated at the B3LYP/6-311G+(d,p) level, highlights the electronic differences that drive reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Relative Reactivity |
|---|---|---|---|---|
| BCP-amine | -5.73 | 1.35 | 7.08 | High |
| Bicyclo[2.2.1]heptane-amine (BCHp-amine) | -5.81 | 1.45 | 7.26 | Moderate |
| Bicyclo[2.2.2]octane-amine (BCO-amine) | -5.89 | 1.55 | 7.44 | Low |
Data adapted from computational studies on bicyclic amines. Exact values can vary based on the level of theory and basis set used. researchgate.net
The data clearly shows that BCP-amine possesses the highest HOMO energy level, indicating it is the most powerful electron donor (i.e., the most nucleophilic) of the series. Concurrently, its HOMO-LUMO gap is the smallest, which points to its higher kinetic reactivity, corroborating experimental observations. nih.govresearchgate.net These theoretical findings provide a robust framework for rationalizing the reactivity and selectivity of BCP derivatives and for designing new synthetic methodologies. nih.gov
Advanced Spectroscopic Characterization Techniques for Bicyclo 1.1.1 Pentane Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the characterization of BCP derivatives, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov
The unique geometry of the BCP core gives rise to characteristic signals in both proton (¹H) and carbon (¹³C) NMR spectra. In ¹H NMR, the bridgehead protons and the methylene (B1212753) protons of the BCP cage typically appear as distinct signals. For instance, in many BCP derivatives, the six equivalent bridge protons appear as a singlet, while the two bridgehead protons may be magnetically non-equivalent depending on the substitution pattern. researchgate.net
¹³C NMR spectroscopy is equally informative. The bridgehead carbons and the methylene carbons of the BCP skeleton have characteristic chemical shifts that are sensitive to the nature of the substituents. acs.org For example, in bicyclo[1.1.1]pentane-1-carboxylic acid, the bridgehead carbon attached to the carboxylic acid group will have a different chemical shift compared to the other bridgehead carbon. nih.gov The methylene carbons also provide a distinct signal. acs.org
For fluorinated BCP derivatives, ¹⁹F NMR is a powerful tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern and electronic effects within the molecule. nih.govacs.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can further aid in structural assignments. nih.govacs.org
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish the connectivity between protons and carbons, confirming the BCP framework and the position of substituents. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for select Bicyclo[1.1.1]pentane Derivatives.
| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid nih.gov | CDCl₃ | 3.68 (s, 3H), 2.31 (s, 3H) | 170.3, 54.3, 51.9, 45.8, 28.5 |
| Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate nih.gov | CDCl₃ | 7.41–7.28 (m, 10H), 5.15 (s, 4H), 2.39 (s, 6H) | 168.7, 135.6, 128.4, 128.1, 127.9, 77.2, 52.7, 37.6 |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid acs.org | CDCl₃ | 11.05 (br s, 1H), 2.39 (s, 6H) | 175.5 (d, J = 37 Hz), 74.8 (d, J = 329 Hz), 55.7 (d, J = 22 Hz), 28.2 (d, J = 48 Hz) |
| (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol univ.kiev.ua | CDCl₃ | 3.54 (s, 2H), 1.56 (s, 6H), 1.39 (s, 1H), 1.16 (s, 3H) | 63.46 – 63.29 (m), 50.38, 39.67, 36.66, 18.48 |
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of BCP derivatives in the solid phase, where they often exist in well-defined conformations. acs.org This technique is particularly useful for studying crystalline materials and inclusion compounds. acs.org By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal information about molecular packing, intermolecular interactions, and the orientation of the BCP cage within the crystal lattice. acs.orgchemrxiv.org
For example, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR experiments can resolve distinct signals for crystallographically inequivalent carbon atoms within the BCP framework, providing a more detailed picture of the solid-state structure than solution NMR. acs.org In some cases, the resolution in solid-state NMR can be sufficient to reassign signals that are ambiguous in solution-state spectra.
¹⁹F ssNMR is also a valuable technique for studying fluorinated BCP derivatives in the solid state, offering insights into their conformation and the local electronic environment of the fluorine atoms. chemrxiv.org
Mass Spectrometry for Compound Identification and Reaction Monitoring
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of BCP derivatives. researchgate.net High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization time-of-flight (ESI-TOF), provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govacs.org
The fragmentation patterns observed in the mass spectrum can also provide structural information. The rigid BCP cage can lead to characteristic fragmentation pathways, which can be used to identify the core structure and the nature of the substituents.
Furthermore, mass spectrometry is an invaluable tool for monitoring the progress of reactions involving BCP derivatives. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the rapid analysis of reaction mixtures, enabling the identification of reactants, products, and any intermediates or byproducts. pnas.org This real-time monitoring is essential for optimizing reaction conditions and understanding reaction mechanisms.
Table 2: High-Resolution Mass Spectrometry Data for select Bicyclo[1.1.1]pentane Derivatives.
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | ESI-TOF | [M + H]⁺ 153.0916 | 153.0910 | nih.govacs.org |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | ESI-TOF | [M + H]⁺ 130.0430 | 130.0432 | nih.govacs.org |
| Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | ESI-TOF | [M + H]⁺ 337.1440 | 337.1445 | nih.gov |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | ESI-TOF | [M + H]⁺ 185.0814 | 185.0810 | nih.gov |
| 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | ESI-TOF | [M - H]⁻ 125.0603 | 125.0602 | univ.kiev.ua |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography has been instrumental in confirming the cage structure of BCPs and in understanding how substituents affect the geometry of the bicyclic system. lboro.ac.ukebi.ac.uk The data obtained from X-ray diffraction, such as the interatomic distances between the bridgehead carbons, are crucial for validating theoretical calculations and for understanding the unique properties of these strained molecules.
Furthermore, crystallographic analysis reveals details about the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov This information is vital for understanding the physical properties of BCP derivatives and for designing new materials with specific solid-state properties. lboro.ac.uk The availability of crystallographic data is also essential for structure-based drug design when BCP moieties are incorporated into bioactive molecules. nih.govebi.ac.uk
Applications and Future Directions in Bicyclo 1.1.1 Pentane 1 Carboxamide Research
Development of Bicyclo[1.1.1]pentane-1-carboxamide-Containing Bioactive Molecules
The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a leading strategy in modern drug discovery, often referred to as "escaping from flatland." nih.govnih.gov The BCP core is a particularly successful phenyl ring surrogate, offering a similar distance and a linear exit vector for substituents from its 1,3-positions, while introducing a range of beneficial properties. acs.orgchemrxiv.org
Strategies for Enhanced Molecular Properties
The substitution of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane core is a key strategy for improving the physicochemical profile of drug candidates. nih.govvulcanchem.com This modification generally leads to enhanced aqueous solubility, increased metabolic stability, and reduced non-specific binding by decreasing lipophilicity. nih.govpnas.org
For instance, research has shown that replacing a phenyl ring with a BCP scaffold can significantly improve a compound's properties. In one study, the BCP analogue of a γ-secretase inhibitor demonstrated not only higher activity but also better solubility and improved metabolic stability compared to its phenyl-containing parent compound. nih.gov The rigid, sp³-rich nature of the BCP core makes it less susceptible to oxidative metabolism, which is a common degradation pathway for aromatic rings. nih.gov This increased stability can lead to improved pharmacokinetic profiles for drug candidates.
The impact of this bioisosteric replacement on key molecular properties is summarized in the table below.
| Molecular Property | Phenyl Ring | Bicyclo[1.1.1]pentane Core | Rationale for Change |
| Solubility | Often low in aqueous media | Generally enhanced | The BCP core is less hydrophobic than a phenyl ring, leading to improved solubility. nih.govpnas.org |
| Metabolic Stability | Susceptible to oxidative metabolism (e.g., hydroxylation) | More resistant to oxidation | The sp³-hybridized carbons of the BCP are less prone to metabolic attack than sp²-hybridized carbons in an aromatic ring. nih.govvulcanchem.com |
| Lipophilicity (LogP) | Higher | Lower | The saturated, non-aromatic nature of the BCP scaffold reduces lipophilicity. nih.gov |
| Molecular Shape | Planar (2D) | Three-dimensional (3D) | Provides access to new chemical space and can improve binding by avoiding unfavorable planar interactions. nih.gov |
Impact on Receptor Interactions and Biological Pathway Modulation
The Bicyclo[1.1.1]pentane scaffold serves as an effective bioisostere for 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups. acs.org Its rigid structure and defined geometry allow it to mimic the spatial arrangement of substituents presented by a phenyl ring, thereby preserving or sometimes enhancing interactions with biological targets. vulcanchem.comcolab.ws
The three-dimensional nature of the BCP core allows for a different presentation of substituents to a receptor's binding pocket compared to a flat aromatic ring. nih.gov This can lead to altered or improved binding affinities and selectivities. For example, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP scaffold was explored. google.com Molecular modeling and X-ray crystallography confirmed that the BCP-containing analogue could be well-tolerated in the IDO1 binding site, acting as a linker between two aryl amide moieties. google.com This substitution successfully mitigated the metabolic liability of the parent compound with only a minimal change in potency, demonstrating the BCP's utility as a structural and functional mimic. google.com
The first application of a BCP analogue as a potent and selective antagonist for the mGluR1 metabotropic glutamate (B1630785) receptor was a seminal example. chemrxiv.orgvulcanchem.com The BCP-containing glycine (B1666218) derivative showed a structural overlay with its phenyl counterpart, validating its role as a para-substituted benzene (B151609) bioisostere and paving the way for its widespread use in medicinal chemistry. chemrxiv.orgvulcanchem.com
Advanced Materials Applications Utilizing Bicyclo[1.1.1]pentane Scaffolds
The unique structural properties of the bicyclo[1.1.1]pentane unit—its rigidity, linearity, and defined size—make it an attractive component for the construction of advanced functional materials. nih.gov
Incorporation into Polymeric Architectures
The polymerization of [1.1.1]propellane, a highly strained precursor, leads to the formation of poly-[1.1.1]propellanes, also known as staffanes, which are polymers consisting of repeating 1,3-linked bicyclo[1.1.1]pentane units. wikipedia.orgresearchgate.net These polymers exhibit a rigid, rod-like structure. wikipedia.org
The incorporation of the BCP scaffold imparts unique characteristics to the resulting polymers:
High Thermal Stability: Polymers containing BCP units show higher thermal stability than analogous linear polymers like polyethylene (B3416737). hokudai.ac.jp
Crystallinity: The rigid and regular structure of the BCP backbone promotes a high degree of crystallinity in the polymer. wikipedia.org
Modified Morphology: The introduction of BCP units can act as a defect to distort the crystal structure of polymers like polyethylene, thereby modifying properties such as the melting temperature. hokudai.ac.jp In contrast, polymers containing linked BCP units ( hokudai.ac.jpstaffane) can form entirely new crystalline morphologies. hokudai.ac.jp
These properties make BCP-based polymers promising for applications where structural rigidity and thermal resistance are required.
Design of Supramolecular Systems and Molecular Machines
The BCP scaffold is an ideal building block for supramolecular chemistry due to its well-defined geometry and rigidity. nih.gov It can be functionalized at its bridgehead positions to direct the self-assembly of complex, highly ordered architectures through non-covalent interactions such as hydrogen and halogen bonds. nih.gov
Furthermore, the BCP unit has been utilized as a component in molecular machines. Its rod-like structure makes it a suitable axle for molecular rotors, where one part of the molecule can rotate relative to another around the BCP axis. This application leverages the scaffold's rigidity and linear geometry to control motion at the molecular level.
Role as Molecular Rods and Spacer Units in Functional Materials
Derivatives of 1,3-disubstituted bicyclo[1.1.1]pentane are often described as "molecular rods" because of their linear, rigid structure. nih.govwikipedia.org This characteristic is exploited in materials science to create highly ordered systems.
Liquid Crystals: The rod-like shape of BCP derivatives makes them excellent candidates for inclusion in liquid crystalline materials, where molecular shape anisotropy is a critical factor.
Spacers: BCP units serve as non-conjugated, rigid spacers to connect functional motifs at a precise distance and orientation. nih.gov This allows for the fine-tuning of electronic or photophysical properties in donor-acceptor systems or the construction of porous materials like metal-organic frameworks (MOFs). nih.gov For example, europium-based coordination polymers have been created using BCP-based diphosphine ligands, resulting in structures with potential applications as luminescent materials.
The following table summarizes the applications of the BCP scaffold in advanced materials.
| Application Area | Role of BCP Scaffold | Resulting Properties/Function |
| Polymer Chemistry | Monomer unit (from [1.1.1]propellane) | Rigid-rod polymers (staffanes), enhanced thermal stability, controlled crystallinity. wikipedia.orghokudai.ac.jp |
| Supramolecular Chemistry | Rigid building block | Directs self-assembly into ordered architectures, forms components of molecular machines (e.g., rotors). nih.gov |
| Functional Materials | Molecular rod, rigid spacer | Creates liquid crystalline phases, connects functional units with precise geometry in MOFs and other materials. nih.gov |
Emerging Trends and Challenges in Bicyclo[1.1.1]pentane Chemistry
The field of Bicyclo[1.1.1]pentane (BCP) chemistry is rapidly evolving, driven by the unique properties of the BCP scaffold as a bioisostere in medicinal chemistry. researchgate.netthieme-connect.comnih.gov Researchers are continuously pushing the boundaries of what is possible, exploring new synthetic methodologies to create novel BCP derivatives with enhanced properties and functionalities. Key emerging trends include the development of new substitution patterns beyond the common 1,3-disubstitution, the incorporation of heteroatoms to modulate physicochemical properties, the adoption of green and sustainable synthetic protocols, and the increasing use of computational tools to guide the design of new BCP-containing molecules. researchgate.netacs.orgnih.gov
Exploration of Novel Substitution Patterns and Heteroatom Incorporations
While 1,3-disubstituted BCPs are widely used as mimics for para-substituted benzene rings, a significant challenge and area of growth is the synthesis of other substitution patterns to serve as ortho- and meta-arene bioisosteres. researchgate.netpnas.orgresearchgate.net The exploration of novel substitution patterns and the incorporation of a wider range of functional groups and heteroatoms are crucial for expanding the chemical space and utility of BCPs in drug discovery. researchgate.netthieme-connect.com
Recent research has made significant strides in accessing previously challenging BCP architectures. Methodologies for the synthesis of 1,2-difunctionalized BCPs are now emerging, providing valuable building blocks that can act as mimics for ortho- and meta-substituted benzenes. pnas.org For instance, a selective synthesis for 2,2-difluorobicyclo[1.1.1]pentanes has been reported, offering a novel "ortho/meta-substituted" BCP analogue. researchgate.net Furthermore, strategies to create 1,2,4-trisubstituted BCPs have been developed, complementing existing methods and providing even more complex, three-dimensional scaffolds. nih.gov The direct functionalization of the strong C-H bonds at the bridge position (C2) of the BCP core represents another major advancement, streamlining the synthesis of 2-substituted derivatives. researchgate.netspringernature.com
The incorporation of heteroatoms into the BCP framework or as substituents is another key trend. This allows for fine-tuning of properties such as solubility, polarity, and binding interactions. Researchers have developed methods for the direct introduction of nitrogen-containing groups, such as the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes through a metal-free azidoheteroarylation of [1.1.1]propellane. rsc.orgresearchgate.net This provides a versatile synthetic handle for further modifications. Similarly, methods for synthesizing BCPs with perfluoroalkyl groups and various heterocycles have been established. rsc.org The synthesis of BCP-containing sulfonamides and vinyl BCPs bearing heteroatom substituents like enamides, enol ethers, and vinyl sulfides further highlights the expanding scope of heteroatom incorporation. researchgate.netresearchgate.net
A summary of representative novel substitution patterns is presented below:
| Substitution Pattern | Synthetic Approach | Significance |
| 1,2-Difunctionalized BCPs | Platform development for accessing building blocks. pnas.org | Mimics for ortho- and meta-substituted arenes. pnas.org |
| 2,2-Difluoro BCPs | Selective synthesis via difluorocarbene addition. researchgate.netchemrxiv.org | "ortho/meta-substituted" BCP analogues. researchgate.net |
| 1,2,4-Trisubstituted BCPs | Photocycloaddition followed by nitrogen deletion. nih.gov | Complements existing methods for decorated BCP scaffolds. nih.gov |
| Bridge-Functionalized BCPs | Skeletal editing from azabicyclo[2.1.1]hexanes. nih.gov | Access to unique substitution patterns. nih.gov |
| 1-Azido-3-heteroaryl BCPs | Azidoheteroarylation of [1.1.1]propellane. rsc.orgresearchgate.net | Direct installation of a versatile azido (B1232118) group. rsc.orgresearchgate.net |
| Heteroatom-Substituted Vinyl BCPs | Sequential functionalization of ethynylbenziodoxolone reagents. researchgate.net | Access to previously inaccessible vinyl BCP motifs. researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis (e.g., metal-free protocols)
In line with the broader goals of the chemical industry, there is a significant push towards developing greener and more sustainable methods for the synthesis of BCP derivatives. This involves minimizing the use of hazardous reagents, avoiding harsh reaction conditions, and reducing waste. A major focus has been the development of metal-free synthetic protocols, which are attractive for pharmaceutical applications where metal contamination is a concern. keaipublishing.comnewswise.com
Visible light-induced reactions have emerged as a powerful tool for green BCP synthesis. For example, a metal-free, visible-light-induced approach has been developed for the synthesis of bicyclo[1.1.1]pentane-ketones. keaipublishing.comnewswise.com This method proceeds at room temperature and tolerates a wide range of functional groups. keaipublishing.comnewswise.com Similarly, the synthesis of 1-perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes can be achieved using a metal-free strategy involving an electron donor-acceptor (EDA) complex under visible light irradiation. rsc.org These photoredox-catalyzed reactions often proceed under mild conditions with high efficiency and functional group tolerance. researchgate.netrhhz.net
Radical chemistry has also proven to be a cornerstone of sustainable BCP synthesis, particularly through the functionalization of [1.1.1]propellane. researchgate.netscispace.com Many of these radical-based methods avoid the need for metal catalysts. For instance, a practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of a 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid building block. rsc.org Transition-metal-free, three-component reactions are also being developed, such as a method to produce BCP-containing sulfonamides without the use of unstable sulfonyl halides. researchgate.net Furthermore, iron-catalyzed multicomponent radical cross-coupling reactions provide a sustainable alternative to methods relying on precious metals, enabling the synthesis of diverse BCP-aryls at low temperatures and with fast reaction times. chemrxiv.org
Examples of Green Synthesis Approaches for BCPs:
| Green Approach | Specific Method | Advantages |
| Metal-Free Synthesis | Visible light-induced synthesis of BCP-ketones. keaipublishing.comnewswise.com | Mild, room temperature, high yields, avoids metal catalysts. keaipublishing.comnewswise.com |
| Transition-metal-free three-component reaction for BCP-sulfonamides. researchgate.net | Avoids unstable reagents, library-friendly. researchgate.net | |
| Metal-free homolytic aromatic alkylation. rsc.org | Practical and expedient synthesis of BCP building blocks. rsc.org | |
| Photocatalysis | Visible light-induced perfluoroalkylation of [1.1.1]propellane. rsc.org | Metal-free, mild conditions, good functional group tolerance. rsc.org |
| Visible light promoted radical addition of organic halides. rhhz.net | Access to a variety of (hetero)arylated and polycyclic BCPs. rhhz.net | |
| Sustainable Catalysis | Iron-catalyzed multicomponent radical coupling. chemrxiv.org | Uses inexpensive iron, low temperatures, fast reactions. chemrxiv.org |
Computational Design and Predictive Modeling for New BCP Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to BCP chemistry is a rapidly growing trend. Predictive modeling and computational design are being used to understand the properties of BCP derivatives, guide synthetic efforts, and design new molecules with desired biological activities. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is one such approach being applied to BCP-containing systems. nih.govmdpi.com For instance, 2D and 3D-QSAR models have been developed for benzo[c]phenanthridine (B1199836) (BCP) derivatives to predict their topoisomerase I inhibitory activity and cytotoxicity. nih.govmdpi.com These models can help in designing new analogues with potentially higher antitumor activity. mdpi.com Support Vector Machine (SVM) classification models have also been employed to classify BCP derivatives based on their biological activity, acting as a filter for designing new compounds with a higher probability of success. mdpi.comresearchgate.net
Molecular modeling and Density Functional Theory (DFT) calculations are used to understand the structural and electronic properties of BCPs. These methods can predict the non-covalent interactions that a BCP scaffold can engage in, which is crucial for understanding how a BCP-containing drug might bind to its biological target. nih.gov For example, computational analysis has been used to study halogen and hydrogen bonding in various BCP derivatives. nih.gov DFT calculations have also been instrumental in elucidating reaction mechanisms, such as the radical multicomponent carboamination of [1.1.1]propellane and the carbene addition to bicyclo[1.1.0]butane. chemrxiv.orgscispace.com This mechanistic insight is vital for optimizing reaction conditions and expanding the scope of synthetic methods.
Furthermore, computational studies are used to validate the concept of BCPs as bioisosteres. By calculating geometric parameters, such as the exit vectors of substituents, researchers can confirm that novel BCP substitution patterns, like 1,2-disubstituted BCPs, are indeed good mimics for ortho- or meta-substituted arenes. pnas.org This predictive power allows chemists to rationally design BCP-containing molecules to replace specific aromatic systems in known drugs, with a higher likelihood of retaining or improving biological activity and pharmacokinetic properties. acs.orgnih.gov
| Computational Method | Application in BCP Chemistry | Key Findings/Outcomes |
| QSAR Modeling | Predicting antitumor and topoisomerase I inhibitory activity of benzo[c]phenanthridine derivatives. nih.govmdpi.com | Development of predictive models to guide the design of new, more potent analogues. mdpi.com |
| Machine Learning (SVM) | Classifying BCP derivatives based on topoisomerase I inhibitory activity. mdpi.comresearchgate.net | Creation of a classification model to filter and prioritize new compound designs. mdpi.com |
| Density Functional Theory (DFT) | Analyzing non-covalent interactions (e.g., halogen, hydrogen bonds) on the BCP scaffold. nih.gov | Provided insights into the interaction profiles of BCPs, useful for drug design. nih.gov |
| Molecular Modeling | Guiding the design of BCP-containing IDO1 inhibitors to improve metabolic stability. nih.gov | Led to the discovery of a potent inhibitor with a favorable pharmacokinetic profile. nih.gov |
| Mechanistic Calculations | Elucidating the mechanism of radical additions to [1.1.1]propellane. scispace.com | Confirmed the proposed radical chain reaction mechanism, aiding in reaction optimization. scispace.com |
| Geometric Analysis | Validating 1,2-difunctionalized BCPs as bioisosteres for ortho/meta-substituted arenes. pnas.org | Confirmed the geometric similarity, supporting their use as arene mimetics. pnas.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
